3-(Methylthio)phenylboronsäure

Übersicht

Beschreibung

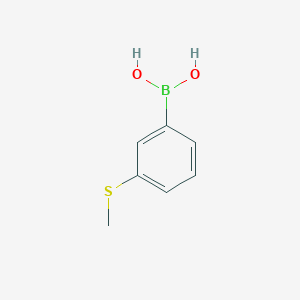

3-(Methylthio)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their wide range of applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 3-(Methylthio)phenylboronic acid, they do provide insights into the behavior and properties of related phenylboronic acids and their derivatives.

Synthesis Analysis

The synthesis of phenylboronic acids typically involves organoboronic intermediates and can be achieved through various methods, including direct coupling reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved through a multi-step reaction starting with 4-bromophenylacetic acid . Similarly, 3,5-Bis(perfluorodecyl)phenylboronic acid was synthesized via the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . These examples suggest that the synthesis of 3-(Methylthio)phenylboronic acid could potentially be carried out through analogous coupling reactions involving methylthio and phenylboronic acid precursors.

Molecular Structure Analysis

Phenylboronic acids exhibit interesting structural features, such as the ability to form chelate rings with polyols and the influence of substituents on molecular conformation . The introduction of different substituents can significantly affect the acidity and crystal structure of these compounds. For example, the introduction of a trifluoromethoxy group influences the acidity and crystal structure of phenylboronic acids, with the ortho isomer being the least acidic . This suggests that the methylthio substituent in 3-(Methylthio)phenylboronic acid would also impact its molecular structure and properties.

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. They can mediate condensation reactions, as seen with phenylboronic acid facilitating the triple condensation of phloroglucinol with unsaturated carbonyl compounds . Additionally, ortho-substituents on phenylboronic acids can play a crucial role in catalytic processes, such as the dehydrative amidation between carboxylic acids and amines . These insights indicate that 3-(Methylthio)phenylboronic acid could also be involved in similar chemical transformations, with its methylthio group potentially influencing the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their molecular structures and substituents. For example, the electron-withdrawing effect of perfluorodecyl groups in 3,5-Bis(perfluorodecyl)phenylboronic acid enhances its catalytic activity in amide condensation reactions . The mass spectrometric behavior of phenylthio-substituted compounds provides insights into their fragmentation patterns, which could be relevant for the analysis of 3-(Methylthio)phenylboronic acid . Furthermore, the study of molecular electrostatic potential and frontier molecular orbitals can provide valuable information about the reactivity and interaction potential of phenylboronic acids .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

“3-(Methylthio)phenylboronsäure” wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen verwendet wird, einer wichtigen Klasse von Verbindungen in der pharmazeutischen Chemie .

Katalysatorvorbereitung

Diese Verbindung wird bei der Herstellung von Ni(II)-Pincer-Komplexen und Pd(II)-Pyridoxalhydrazon-Metallazyklen verwendet . Diese Katalysatoren werden in verschiedenen organischen Reaktionen verwendet, einschließlich der Suzuki-Miyaura-Kreuzkupplungsreaktionen .

Synthese von N-Typ-Polymeren

“this compound” wird bei der Synthese von N-Typ-Polymeren verwendet . Diese Polymere werden in All-Polymer-Solarzellen verwendet, einer Art von Solarzelle, die organische Polymere verwendet, um Licht in Elektrizität umzuwandeln .

Synthese von potenten und selektiven mTOR-Kinaseinhibitoren

Diese Verbindung wird bei der Synthese einer neuartigen Reihe von potenten und selektiven mTOR-Kinaseinhibitoren verwendet . mTOR-Kinaseinhibitoren sind eine Klasse von Medikamenten, die das mechanistische Ziel von Rapamycin (mTOR) hemmen, eine Art von Proteinkinase, die das Zellwachstum, die Zellproliferation, die Zellmotilität, das Zellüberleben, die Proteinsynthese, die Autophagie und die Transkription reguliert .

Herstellung anderer Boronsäuren

“this compound” kann als Ausgangsmaterial für die Synthese anderer Boronsäuren verwendet werden . Boronsäuren sind vielseitige Verbindungen in der organischen Synthese, insbesondere in den Suzuki-Miyaura-Kreuzkupplungsreaktionen

Safety and Hazards

The safety data sheet for 3-(Methylthio)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Zukünftige Richtungen

While specific future directions for 3-(Methylthio)phenylboronic acid are not mentioned in the retrieved papers, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has been found to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 3-(Methylthio)phenylboronic acid, could lead to the development of new promising drugs .

Wirkmechanismus

Target of Action

The primary target of 3-(Methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (3-(Methylthio)phenylboronic acid in this case) transfers an organic group to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

As a boronic acid, it is known to be soluble in most polar organic solvents . This solubility can impact its bioavailability, as it can influence how well the compound is absorbed and distributed within a system.

Result of Action

The result of the action of 3-(Methylthio)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic synthesis .

Action Environment

The action, efficacy, and stability of 3-(Methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept away from sources of ignition due to the risk of fire caused by electrostatic discharge steam .

Biochemische Analyse

Cellular Effects

Boronic acids are known to influence cell function through their interactions with various biomolecules

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and easy to handle, making them suitable for use in various laboratory applications .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Eigenschaften

IUPAC Name |

(3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVPOLHSKGEXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370272 | |

| Record name | 3-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128312-11-8 | |

| Record name | 3-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

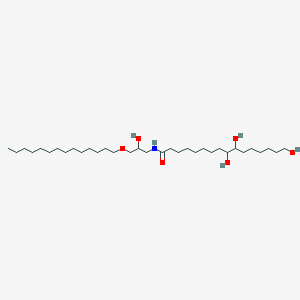

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)

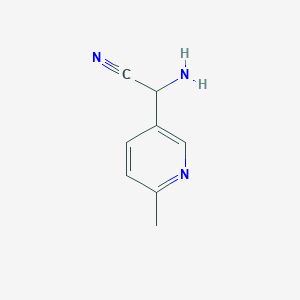

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)